molecular formula C16H19NO2S B230159 N-Mesityl-p-toluenesulfonamide

N-Mesityl-p-toluenesulfonamide

Cat. No. B230159
M. Wt: 289.4 g/mol
InChI Key: ANVUKJDKJYJFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesityl-p-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in organic synthesis as a reagent and as a catalyst in various chemical reactions. N-Mesityl-p-toluenesulfonamide is an important compound in the field of medicinal chemistry and pharmaceuticals due to its ability to inhibit enzymes and act as a ligand for metal ions.

Mechanism of Action

The mechanism of action of N-Mesityl-p-toluenesulfonamide involves its ability to inhibit the activity of enzymes and act as a ligand for metal ions. Inhibition of enzymes occurs through the formation of a stable complex between the sulfonamide group of N-Mesityl-p-toluenesulfonamide and the active site of the enzyme. This results in the inhibition of the enzyme's activity. As a ligand for metal ions, N-Mesityl-p-toluenesulfonamide can form stable coordination compounds with metal ions, which can be used in various catalytic reactions.
Biochemical and Physiological Effects:
N-Mesityl-p-toluenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by N-Mesityl-p-toluenesulfonamide has been shown to have potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer. Inhibition of metalloproteinases by N-Mesityl-p-toluenesulfonamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-Mesityl-p-toluenesulfonamide has several advantages as a reagent and catalyst in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time. However, one limitation of N-Mesityl-p-toluenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-Mesityl-p-toluenesulfonamide in scientific research. One area of research involves the development of new inhibitors for enzymes such as carbonic anhydrase and metalloproteinases. Another area of research involves the synthesis of new coordination compounds with metal ions for use in various catalytic reactions. Additionally, the potential therapeutic applications of N-Mesityl-p-toluenesulfonamide in the treatment of various diseases continue to be explored.

Scientific Research Applications

N-Mesityl-p-toluenesulfonamide has been extensively used in scientific research as a reagent and catalyst in various chemical reactions. It has also been used as a ligand for metal ions in the synthesis of coordination compounds. In medicinal chemistry, N-Mesityl-p-toluenesulfonamide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and metalloproteinases.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)20(18,19)17-16-13(3)9-12(2)10-14(16)4/h5-10,17H,1-4H3

InChI Key

ANVUKJDKJYJFNE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with 2,4,6-trimethylaniline (mesidine, 11.88 mL, 84.62 mmol) and 50 mL of pyridine. To this mixture, a solution of p-toluenesulfonyl chloride (16.13 g, 84.62 mmol) in pyridine (50 mL) was added, and the reaction mixture was stirred at room temperature for 17 h. The reaction mixture was poured into 800 mL of acidic ice water containing 125 ml of 37% HCl. The mixture was cooled to 0° C. for 3 h, and a yellow solid precipitated. The yellow solid was collected by filtration and dissolved in 18 L of 5% NaOH. To this solution, 1850 mL of 37% HCl was added until the mixture reached a pH of 5. The resulting white precipitate was collected and washed with 800 mL of water and then dried in vacuo to give N-(p-toluenesulfonyl)-2,4,6-trimethylaniline (N-(p-toluenesulfonyl)mesidine) (21.73 g, 89%). 1H NMR (300 MHz, CDCl3): δ7.6 (d, 2H), 7.2 (d, 2H), 6.8 (s, 2H), 5.9 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H) 2.0 (s, 3H).
Quantity
11.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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